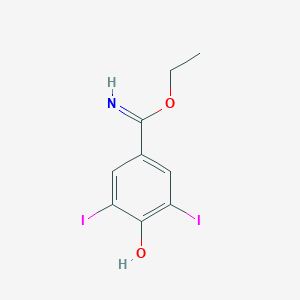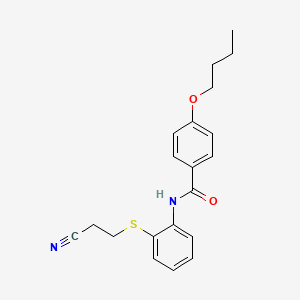
4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide involves its ability to interact with specific proteins in cells. This compound has been shown to bind to the protein tubulin, which is involved in cell division and growth. By binding to tubulin, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis. In addition, this compound has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. In addition, this compound has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in combination therapy with other drugs. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases, should be explored.
Synthesemethoden
The synthesis of 4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide involves a multi-step process that starts with the reaction between 2-bromoethylamine hydrobromide and 4-butoxybenzoic acid. This reaction results in the formation of 4-butoxy-N-(2-bromoethyl)benzamide. The next step involves the reaction of 4-butoxy-N-(2-bromoethyl)benzamide with potassium thioacetate to produce 4-butoxy-N-(2-((2-mercaptoethyl)thio)phenyl)benzamide. Finally, the reaction between 4-butoxy-N-(2-((2-mercaptoethyl)thio)phenyl)benzamide and acrylonitrile leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-2-3-14-24-17-11-9-16(10-12-17)20(23)22-18-7-4-5-8-19(18)25-15-6-13-21/h4-5,7-12H,2-3,6,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTJSHUQCGMHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
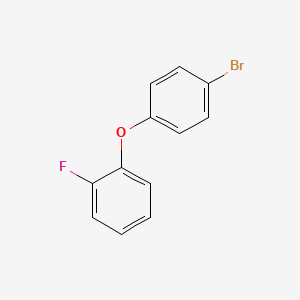
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2787199.png)
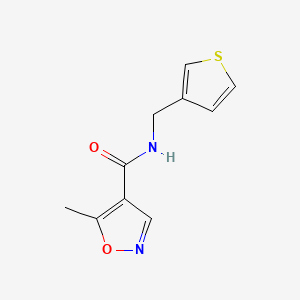
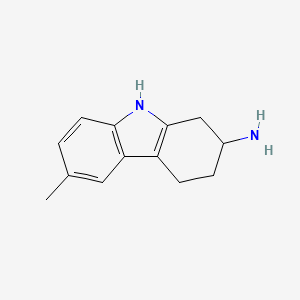
![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)
![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)
![3,5-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2787210.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide](/img/structure/B2787213.png)
![7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2787215.png)
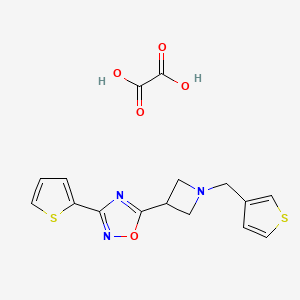

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)
